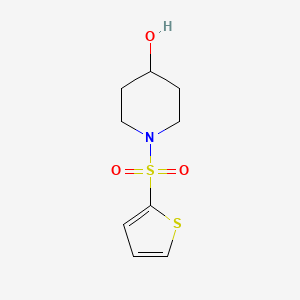

1-(チオフェン-2-イルスルホニル)ピペリジン-4-オール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(Thiophen-2-ylsulfonyl)piperidin-4-ol is a derivative of piperidine, which is a six-membered heterocyclic amine with a wide range of applications in organic synthesis and pharmaceuticals. The thiophen-2-ylsulfonyl group attached to the piperidine ring suggests potential for increased reactivity and interaction with various biological targets.

Synthesis Analysis

The synthesis of related piperidine derivatives has been described in several studies. For instance, the synthesis of N-substituted derivatives of piperidine compounds involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by a series of steps leading to the target compounds . Similarly, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved by condensation of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride . These methods provide a basis for the synthesis of 1-(Thiophen-2-ylsulfonyl)piperidin-4-ol, which would likely involve a similar sulfonylation reaction using a thiophene-based sulfonyl chloride.

Molecular Structure Analysis

X-ray crystallography has been used to determine the structure of similar sulfonyl piperidine derivatives. The crystallographic data reveal that these compounds typically crystallize in a monoclinic space group, with the piperidine ring adopting a chair conformation . The geometry around the sulfur atom is often distorted from a regular tetrahedron, indicating potential for interesting electronic properties and reactivity.

Chemical Reactions Analysis

Piperidine derivatives are known to participate in a variety of chemical reactions. For example, the reaction of piperidinium dithiocarboxylates with arsine derivatives leads to the formation of thioacylsulfanylarsines, showcasing the nucleophilic character of piperidine derivatives . Additionally, piperidine has been used as a catalyst in the synthesis of chromeno[4,3-d]pyrimidin-5-one derivatives, demonstrating its versatility in catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by the substituents attached to the nitrogen atom and the rest of the molecule. Spectroscopic techniques such as NMR and IR are commonly used to characterize these compounds . The presence of the sulfonyl group can significantly affect the compound's polarity, solubility, and reactivity. Computational studies on similar compounds indicate suitable physicochemical properties and drug-likeliness features, suggesting good oral bioavailability .

科学的研究の応用

- デュアルキナーゼ阻害剤: 研究者たちは、1-(チオフェン-2-イルスルホニル)ピペリジン-4-オールが、臨床的に関連するキナーゼのデュアル阻害剤としての可能性を探求しています。 例えば、クリゾチニブ耐性アナプラズマティックリンパ腫キナーゼ(ALK)とc-ros癌遺伝子1キナーゼ(ROS1)の両方の阻害剤として研究されています .

医薬品化学と創薬

Safety and Hazards

The safety information available indicates that “1-(Thiophen-2-ylsulfonyl)piperidin-4-ol” has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

作用機序

Target of Action

The primary target of 1-(Thiophen-2-ylsulfonyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

1-(Thiophen-2-ylsulfonyl)piperidin-4-ol acts as a CCR5 antagonist . It binds to the CCR5 receptor, blocking its function and preventing HIV-1 from entering the cell . The antagonistic activity of the compound is believed to be due to the presence of one basic nitrogen atom, which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

By blocking the CCR5 receptor, 1-(Thiophen-2-ylsulfonyl)piperidin-4-ol disrupts the normal function of this receptor, which plays a crucial role in the entry of HIV-1 into cells . This disruption prevents HIV-1 from infecting cells and spreading throughout the body .

Result of Action

The result of the action of 1-(Thiophen-2-ylsulfonyl)piperidin-4-ol is the prevention of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents HIV-1 from entering cells, thereby inhibiting the spread of the virus .

特性

IUPAC Name |

1-thiophen-2-ylsulfonylpiperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S2/c11-8-3-5-10(6-4-8)15(12,13)9-2-1-7-14-9/h1-2,7-8,11H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNUHSUHPUESAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)S(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

913479-58-0 |

Source

|

| Record name | 1-(thiophen-2-ylsulfonyl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2510754.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2510758.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2510760.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2510761.png)

![1-(4-ethylphenyl)-5-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2510763.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2510765.png)

![1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2510771.png)

![4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2510772.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2510775.png)